(E)-2-amino-1-((4-isopropylbenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
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Description
(E)-2-amino-1-((4-isopropylbenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C24H26N6O2 and its molecular weight is 430.512. The purity is usually 95%.
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Scientific Research Applications
Polymorphic Modifications and Diuretic Properties
Research into polymorphic modifications of related quinoxaline derivatives, such as a 1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, has revealed strong diuretic properties, suggesting potential applications in hypertension remedies. The study of its polymorphic forms provides insights into the molecular arrangements that could influence the bioactivity of similar compounds (Shishkina et al., 2018).
Polyamides with Quinoxaline Moieties
Another area of application involves the synthesis of polyamides containing quinoxaline moieties for improved material properties. These polyamides exhibit excellent thermal stability and could be used in high-performance materials applications (Patil et al., 2011).
Antiallergy Agents
Quinoxaline derivatives have also been explored for their antiallergy activity. For example, a series of 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid derivatives exhibited significant antiallergy effects, highlighting the therapeutic potential of quinoxaline derivatives in allergy treatment (Althuis et al., 1980).
Sustainable Synthesis of Heterocycles
Research into sustainable synthesis methods for quinolines and pyrimidines using manganese PNP pincer complexes underscores the environmental benefits of developing greener synthesis pathways for heterocyclic compounds. This approach not only supports the synthesis of quinolines and pyrimidines but also highlights the efficiency and environmental friendliness of using metal-catalyzed reactions (Mastalir et al., 2016).
ATM Kinase Inhibitors
Quinoxaline carboxamides have been identified as potent, selective, and orally bioavailable inhibitors of the ataxia telangiectasia mutated (ATM) kinase, with potential applications in cancer therapy. These findings open avenues for the development of novel cancer therapeutics based on quinoxaline derivatives (Degorce et al., 2016).
Antimicrobial and Antifungal Activities
Quinoxaline 1,4-di-N-oxides and their derivatives have shown promising antibacterial and antifungal activities, suggesting potential applications in the development of new antimicrobial agents. The exploration of various substituted derivatives could lead to novel treatments for infections (Soliman, 2013).
Properties
IUPAC Name |
2-amino-N-(2-methoxyethyl)-1-[(E)-(4-propan-2-ylphenyl)methylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O2/c1-15(2)17-10-8-16(9-11-17)14-27-30-22(25)20(24(31)26-12-13-32-3)21-23(30)29-19-7-5-4-6-18(19)28-21/h4-11,14-15H,12-13,25H2,1-3H3,(H,26,31)/b27-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHINXQGIFIRXPZ-MZJWZYIUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NN2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCCOC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCCOC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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